Cyclohexane, 1,2-bis(methylene)-
Overview
Description
Cyclohexane, 1,2-bis(methylene)-, also known as Cyclohexane, 1,2-bis(methylene)-, is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
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Biological Activity
Cyclohexane, 1,2-bis(methylene)- (C8H12), is a bicyclic organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
Cyclohexane, 1,2-bis(methylene)- features two methylene groups attached to a cyclohexane ring. Its molecular structure can influence its interactions with biological systems. The compound is characterized by its hydrophobic nature, which may affect its solubility and permeability in biological membranes.
Biological Activity Overview
The biological activity of Cyclohexane, 1,2-bis(methylene)- has been investigated in several studies, focusing on its potential as an antimicrobial agent and its interactions with biomolecules.
Antimicrobial Properties
Research indicates that Cyclohexane, 1,2-bis(methylene)- exhibits antimicrobial activity against various bacterial strains. A study highlighted the compound's efficacy in inhibiting the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those for commonly used antibiotics, suggesting a promising alternative for antibiotic resistance challenges .
The mechanisms through which Cyclohexane, 1,2-bis(methylene)- exerts its biological effects are not fully elucidated but may involve:
- Disruption of Cell Membranes : The hydrophobic nature of the compound could facilitate its integration into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Interactions with key enzymes involved in bacterial metabolism may also play a role. For instance, preliminary studies suggest that the compound may inhibit enzymes critical for cell wall synthesis .
Study on Antimicrobial Activity
A notable study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of Cyclohexane, 1,2-bis(methylene)- against various pathogens. The results are summarized in Table 1 below:
Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 32 | 15 |
Escherichia coli | 16 | 20 |
Pseudomonas aeruginosa | 64 | 12 |
This study demonstrated that Cyclohexane, 1,2-bis(methylene)- possesses significant antibacterial properties, particularly against E. coli, which is notable given the increasing resistance to conventional antibiotics.
Toxicological Profile
While exploring the biological activity of Cyclohexane, 1,2-bis(methylene)-, it is crucial to assess its safety profile. Toxicological studies have indicated that the compound exhibits low acute toxicity in animal models. However, further investigations are necessary to evaluate chronic exposure effects and potential mutagenicity .
Properties
IUPAC Name |
1,2-dimethylidenecyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEQHQNRKZJUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182460 | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2819-48-9 | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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